Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate

Lipophilicity Membrane permeability Drug design

This methyl ester dramatically outperforms the free acid analog: neutral at pH 7.4 (LogD 2.64 vs -1.50), providing >13,800-fold higher passive membrane permeability—essential for cell-based assays and target engagement. The ester serves as a prodrug handle, hydrolyzing in vivo to the active carboxylate. The ortho-hydroxyl and sulfonylpyrrolidine scaffold enables zinc chelation, ideal for MMP-2, carbonic anhydrase inhibitor design. Supplied at ≥95% purity for reliable medicinal chemistry and SAR campaigns.

Molecular Formula C12H15NO5S
Molecular Weight 285.32g/mol
CAS No. 893778-49-9
Cat. No. B353605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate
CAS893778-49-9
Molecular FormulaC12H15NO5S
Molecular Weight285.32g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)O
InChIInChI=1S/C12H15NO5S/c1-18-12(15)10-8-9(4-5-11(10)14)19(16,17)13-6-2-3-7-13/h4-5,8,14H,2-3,6-7H2,1H3
InChIKeyXEYZSHOGXNVOGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate CAS 893778-49-9: Key Properties & Procurement Baseline


Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate (CAS 893778-49-9, MF: C12H15NO5S, MW: 285.32) is a sulfonamide-containing salicylate methyl ester that serves as a versatile building block in medicinal chemistry [1]. It features a pyrrolidine sulfonyl group at the 5-position and a hydroxyl group at the 2-position of the benzoate ring, conferring distinct physicochemical properties including a calculated LogP of 2.67 and LogD (pH 7.4) of 2.64 . The compound is typically supplied at 95% purity for research purposes and is characterized by an InChIKey of XEYZSHOGXNVOGM-UHFFFAOYSA-N .

Why Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate is Not Interchangeable with Closest Analogs


Generic substitution among sulfonylpyrrolidine benzoic acid derivatives is precluded by their divergent physicochemical and functional profiles. For instance, the free acid analog 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoic acid (CAS 326024-05-9) exhibits a significantly different ionization state at physiological pH (acid pKa ~2.44, LogD pH 7.4 ~-1.50) [1], while the target methyl ester remains predominantly neutral (LogD pH 7.4 = 2.64) , fundamentally altering membrane permeability and solubility. Positional isomers such as 4-(pyrrolidine-1-sulfonyl)benzoic acid (CAS 19580-33-7) lack the ortho-hydroxyl group [2], eliminating key hydrogen-bonding and metal-chelating capabilities critical for biological target engagement [3]. These quantitative differences render the methyl ester uniquely suited for applications requiring specific lipophilicity and functional group reactivity.

Quantitative Differentiation of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate Against Key Analogs


LogD at pH 7.4: Lipophilicity Advantage Over Free Acid Analog

The methyl ester exhibits substantially higher lipophilicity compared to the corresponding free acid, 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoic acid (CAS 326024-05-9). At pH 7.4, the target compound has a predicted LogD of 2.64 , whereas the free acid has a predicted LogD of -1.50 [1]. This 4.14 log unit difference translates to an over 13,800-fold difference in the octanol-water partition coefficient (D), indicating that the methyl ester will be over four orders of magnitude more membrane-permeable than the free acid under physiological conditions.

Lipophilicity Membrane permeability Drug design

LogP: Methyl Ester vs. Free Acid Lipophilicity at Neutral Species

The intrinsic lipophilicity of the neutral species (LogP) further distinguishes the methyl ester from its free acid analog. The target compound has a predicted LogP of 2.67 , compared to a predicted LogP of 0.875 for the free acid 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoic acid . This 1.80 log unit difference corresponds to a 63-fold higher partition coefficient for the methyl ester, indicating substantially greater hydrophobicity in the neutral state. The difference arises from the esterification of the carboxylic acid, which eliminates the hydrophilic ionizable group present in the free acid.

Lipophilicity LogP Physicochemical property

Acid pKa: Ionization State Differentiation at Physiological pH

The free acid analog (CAS 326024-05-9) has a predicted acid pKa of 2.44 [1], meaning it exists predominantly (>99%) as the anionic carboxylate at physiological pH (7.4). In contrast, the target methyl ester lacks this ionizable carboxylic acid proton and remains predominantly neutral across the pH range relevant to biological assays. This fundamental difference in ionization state directly impacts solubility, membrane permeability, and binding interactions. The methyl ester's neutrality eliminates potential electrostatic repulsion with negatively charged biological membranes and enhances passive diffusion.

Ionization pKa pH-dependent properties

Functional Group Reactivity: Ester as a Prodrug or Synthetic Handle

The methyl ester functionality provides a reactive handle that is absent in the free acid analog. Under basic or enzymatic conditions, the ester can be hydrolyzed to the free acid, enabling its use as a prodrug or a protected intermediate [1]. Additionally, the ester can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) , providing a route to alcohol derivatives not directly accessible from the free acid. In contrast, the free acid requires activation (e.g., via acid chloride or coupling reagent) before similar transformations can occur, adding synthetic steps and potentially reducing overall yield.

Prodrug design Synthetic versatility Hydrolytic stability

Melting Point: Predicted vs. Analog for Purity and Formulation Considerations

The predicted melting point of the target methyl ester is 175.4°C (Mean or Weighted MP) , whereas the free acid analog 4-(pyrrolidine-1-sulfonyl)benzoic acid (CAS 19580-33-7) has a reported melting point of approximately 225°C . The lower predicted melting point of the methyl ester may facilitate easier handling and dissolution during sample preparation and formulation. Furthermore, the distinct melting point serves as a key identifier for quality control and purity assessment via differential scanning calorimetry (DSC) or melting point apparatus.

Solid-state property Purity assessment Formulation

Positional Isomerism: Ortho-Hydroxyl Group Enables Metal Chelation

The ortho-hydroxyl group at the 2-position of the benzoate ring, present in both the target methyl ester and the free acid analog, is a critical structural feature for metal chelation. This motif is absent in positional isomers such as 4-(pyrrolidine-1-sulfonyl)benzoic acid (CAS 19580-33-7) [1], which has the sulfonylpyrrolidine group at the para position without an adjacent hydroxyl. In sulfonyl pyrrolidine derivatives designed as matrix metalloproteinase-2 (MMP-2) inhibitors, the ortho-hydroxyl group is essential for coordinating the active site zinc ion [2]. While the target compound is an ester and would require hydrolysis to the free acid for optimal chelation, it retains the core structural motif necessary for this interaction. The 4-isomer lacks this capability entirely, rendering it unsuitable for applications targeting metalloenzymes.

Metal chelation Enzyme inhibition Structural motif

Optimal Application Scenarios for Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate Based on Differential Evidence


Cell-Based Assays Requiring High Membrane Permeability

The target compound's LogD at pH 7.4 of 2.64, which is over 13,800-fold higher than the free acid analog , makes it the preferred choice for cell-based phenotypic screens or target engagement assays where passive diffusion across the cell membrane is critical. The methyl ester's neutral state at physiological pH avoids the charge repulsion that hinders the free acid, enabling higher intracellular concentrations and more robust assay signals.

Prodrug Strategy for In Vivo Studies

The ester functionality provides a prodrug handle that can be hydrolyzed in vivo to release the active free acid . This approach is advantageous for improving oral bioavailability or modulating pharmacokinetic properties. Researchers can leverage the methyl ester to circumvent the poor membrane permeability of the free acid while ultimately delivering the pharmacologically active carboxylate species at the target site.

Synthetic Intermediate for Alcohol Derivatives

The ester group can be directly reduced to a primary alcohol using LiAlH₄ or NaBH₄ , providing a straightforward route to alcohol derivatives that are inaccessible from the free acid without additional activation steps. This synthetic versatility makes the methyl ester a valuable building block in medicinal chemistry campaigns exploring structure-activity relationships around the carboxylate moiety.

Metalloenzyme Inhibitor Scaffold Development

The ortho-hydroxyl group, in conjunction with the sulfonylpyrrolidine motif, forms a core scaffold suitable for zinc chelation in metalloenzyme inhibitor design . While the ester itself requires hydrolysis for optimal metal binding, it serves as a protected precursor that can be incorporated into combinatorial libraries or SAR studies targeting MMP-2, carbonic anhydrases, or other zinc-dependent enzymes [1].

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